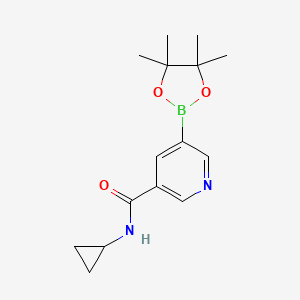

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was obtained by a five-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure can be determined by X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, pinacol boronic acid, which is part of the structure of the compound, plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is a boronic acid derivative, which plays an irreplaceable role in organic synthesis . Boronic acids are active as anticancer , antibacterial , antiviral agents , and more. In addition, boronic acid pinacol esters also play an important role in chemical stability and synthetic versatility .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions . This is one of the most famous reactions involving boronic acids .

Structural Analysis

The compound’s structure can be confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . These methods are often used in the basic research of molecular structure and the analysis of chemical composition .

DFT Study

The compound can be used for Density Functional Theory (DFT) studies . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems .

Drug Development

The compound can be used in the development of new drugs. For example, it can be used in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .

Neutron Capture Therapy

Boronic acid pinacol esters, like this compound, are suitable as boron carriers for neutron capture therapy . This is a type of radiation therapy in which cancer cells are targeted with boron isotopes that capture neutrons and undergo fission .

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acid derivatives, such as this compound, are often used in organic synthesis and have been studied for their activity as anticancer , antibacterial , and antiviral agents .

Mode of Action

Boronic acid derivatives are known to play a significant role in the suzuki–miyaura reaction , a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds.

Biochemical Pathways

Boronic acid derivatives are known to be versatile intermediates in organic synthesis .

Pharmacokinetics

It’s worth noting that the cyclopropyl group in the compound is known to have a significant effect on reducing metabolism , which could potentially influence the compound’s bioavailability.

Result of Action

Boronic acid derivatives are known to be active as anticancer , antibacterial , and antiviral agents .

Action Environment

Boronic acid pinacol esters are known for their chemical stability , which could potentially be influenced by environmental conditions.

Eigenschaften

IUPAC Name |

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-10(8-17-9-11)13(19)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGNAJWFUMNJLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)

![9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B599007.png)